N'-benzylidene-2-(2-naphthyloxy)acetohydrazide
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Overview
Description
N’-benzylidene-2-(2-naphthyloxy)acetohydrazide is a chemical compound with the molecular formula C19H16N2O2 and a molecular weight of 304.352 g/mol . This compound is known for its unique structure, which includes a benzylidene group attached to a naphthyloxyacetohydrazide moiety. It is often used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzylidene-2-(2-naphthyloxy)acetohydrazide typically involves the condensation of benzaldehyde with 2-(2-naphthyloxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-benzylidene-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The benzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N’-benzylidene-2-(2-naphthyloxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-benzylidene-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets. The benzylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The naphthyloxyacetohydrazide moiety can also interact with various biological pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N’-benzylidene-2-(1-naphthyloxy)acetohydrazide: Similar structure but with a different naphthyl position.
N’-benzylidene-2-(3-naphthyloxy)acetohydrazide: Another positional isomer with distinct properties.
Uniqueness
N’-benzylidene-2-(2-naphthyloxy)acetohydrazide is unique due to its specific naphthyloxy position, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in its chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-20-13-15-6-2-1-3-7-15)14-23-18-11-10-16-8-4-5-9-17(16)12-18/h1-13H,14H2,(H,21,22)/b20-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERDOTDUUTYUMR-DEDYPNTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303065-24-9 |
Source
|
Record name | N'-BENZYLIDENE-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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